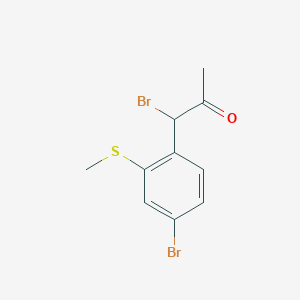

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

Description

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one (C₁₀H₁₀Br₂OS, MW 338.06) is a brominated aromatic ketone featuring a propan-2-one backbone with a 4-bromo-2-(methylthio)phenyl substituent at the 1-position and a bromine atom at the adjacent carbon.

Properties

Molecular Formula |

C10H10Br2OS |

|---|---|

Molecular Weight |

338.06 g/mol |

IUPAC Name |

1-bromo-1-(4-bromo-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,1-2H3 |

InChI Key |

KQYLGJKFNNKFET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)Br)SC)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one typically involves:

- Starting from a suitably substituted phenyl ketone or phenylpropane derivative.

- Introduction of the methylthio (-SCH3) group on the aromatic ring.

- Bromination at the aromatic ring and/or the alpha position of the propanone side chain.

- Control of regioselectivity and functional group compatibility.

Preparation of the Key Intermediate: 4-Bromo-2-(methylthio)acetophenone Derivatives

A crucial intermediate is the 4-bromo-2-(methylthio)phenyl acetophenone or propiophenone derivative, which can be synthesized by:

- Friedel-Crafts Acylation of thioanisole (methylthio benzene) with isobutyryl chloride in the presence of aluminum chloride, yielding 2-(methylthio)acetophenone derivatives. This reaction introduces the ketone side chain ortho to the methylthio group.

- Subsequent bromination of the aromatic ring using bromine in acetic acid to selectively brominate the 4-position relative to the methylthio substituent.

This method provides the 4-bromo-2-(methylthio)phenylacetophenone scaffold necessary for further functionalization.

The introduction of the bromine atom at the alpha position (carbon adjacent to the ketone) in the propanone side chain is typically achieved by:

- Treatment of the acetophenone derivative with bromine under controlled conditions, often in acetic acid or other suitable solvents.

- This alpha-bromination proceeds via enol or enolate intermediates, yielding the 1-bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one compound.

Alternative Synthetic Routes and Reaction Conditions

Additional oxidation steps may be employed if methylthio groups require conversion to methylsulfonyl groups, but for the target compound, methylthio is retained.

Research Discoveries and Structural Insights

- The C–S bond length and angles in the methylthio-substituted aromatic ring have been characterized crystallographically, showing typical bond distances consistent with stable thioether linkages.

- The C–Br bond length at the alpha position to the ketone is within expected ranges, confirming successful bromination.

- The compound serves as a key intermediate for further functionalization, including UV initiator synthesis and other applications.

Notes on Purification and Characterization

- Purification is commonly achieved by crystallization or column chromatography.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm substitution patterns.

- Bromination reactions require careful control to avoid polybromination or over-oxidation of the methylthio group.

Summary Table of Preparation Steps for 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

| Step No. | Reaction | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Thioanisole | Isobutyryl chloride, AlCl3 | Anhydrous, 0 °C to RT | 2-(Methylthio)acetophenone | Not specified |

| 2 | Aromatic Bromination | 2-(Methylthio)acetophenone | Br2, AcOH | RT or mild heat | 4-Bromo-2-(methylthio)acetophenone | High |

| 3 | Alpha-Bromination | 4-Bromo-2-(methylthio)acetophenone | Br2, AcOH | Controlled temp, short time | 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one | High |

Chemical Reactions Analysis

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding alcohols or hydrocarbons.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its bromine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one

- Molecular Formula : C₁₀H₁₀Br₂OS (MW 338.06)

- Substituents : Bromine at the 3-position of the phenyl ring instead of 3.

- This positional isomer may exhibit distinct reactivity in electrophilic aromatic substitution .

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

- Molecular Formula : C₁₀H₇BrF₄O₂ (MW 315.06)

- Substituents : Fluoro (–F) and trifluoromethoxy (–OCF₃) groups at positions 2 and 3.

- Impact : The electron-withdrawing –OCF₃ group enhances electrophilicity of the ketone, while fluorine increases metabolic stability. This compound may find use in pharmaceutical intermediates .

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

- Molecular Formula : C₁₁H₁₃BrOS (MW 273.19)

- Substituents : Bromine on the ketone-bearing carbon and a methyl group instead of a second bromine.

- This compound is a precursor for UV initiators in polymer chemistry .

1-(3-(Methylthio)phenyl)propan-2-one

- Molecular Formula : C₁₀H₁₂OS (MW 180.27)

- Substituents : Lacks bromine atoms but retains the methylthio group.

- Impact : Reduced molecular weight and halogen-free structure make it less reactive toward elimination but more suitable for applications requiring lower toxicity .

Physicochemical and Reactivity Comparison

| Property | Target Compound | 1-(3-(Methylthio)phenyl)propan-2-one | 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one |

|---|---|---|---|

| Molecular Weight | 338.06 | 180.27 | 273.19 |

| Halogen Content | 2 Br atoms | None | 1 Br atom |

| Electron Effects | –SCH₃ (electron-donating), –Br (electron-withdrawing) | –SCH₃ only | –SCH₃, –Br (on ketone carbon) |

| Typical Reactivity | Electrophilic substitution, nucleophilic acyl substitution | Friedel-Crafts reactions | UV-induced radical generation |

Biological Activity

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound notable for its structural features, including a bromine atom, a methylthio group, and a ketone functional group. Its molecular formula is CHBrOS, with a molecular weight of 319.09 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as an important intermediate in drug synthesis and development.

Research indicates that 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one exhibits biological activity primarily through enzyme inhibition . The bromine atom can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. The methylthio group enhances the binding affinity of the compound by interacting with hydrophobic pockets within enzymes, which is crucial for its pharmacological effects.

Biological Activity and Applications

The compound has been studied for its interactions with various biological targets, suggesting a role in altering metabolic pathways and enzyme functions. Some key findings regarding its biological activity include:

- Cytotoxicity : Preliminary studies have shown that 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one may induce cytotoxic effects in cancer cell lines, potentially through mechanisms such as apoptosis or necrosis .

- Antimicrobial Properties : Similar compounds with bromine and methylthio substitutions have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could make it a candidate for developing therapeutic agents targeting diseases involving enzyme dysregulation.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one:

-

Cytotoxic Activity Against Cancer Cells :

- A study evaluated the cytotoxic effects of various brominated compounds on cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MiaPaCa-2 (pancreatic cancer). Results indicated significant pro-apoptotic activity in these cell lines, suggesting that structural modifications similar to those found in our compound could enhance therapeutic efficacy .

-

Antimicrobial Activity :

- Research on structurally analogous compounds revealed notable antimicrobial effects against various bacterial strains. This suggests that 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one may exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique characteristics of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-1-(4-methylthio)phenylpropan-2-one | Lacks the additional bromine atom | Lower reactivity due to fewer halogen substituents |

| 2-Bromo-2-methyl-1-(4-methylthio)phenylpropan-1-one | Contains an additional methyl group | Enhanced steric hindrance affecting binding |

| 4-Bromophenyl methyl thioether | Substituted with a methoxy group | Different electronic properties due to methoxy group |

Q & A

Q. What are the established synthetic routes for 1-bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one?

The compound is synthesized via bromination of a propanone precursor. A common method involves reacting thioanisole derivatives with isobutyryl chloride in the presence of AlCl₃ as a catalyst, followed by bromination using bromine in acetic acid. For example, Liu et al. (2012) synthesized a structurally similar brominated ketone by brominating 2-methyl-1-[4-(methylthio)phenyl]propan-1-one under acidic conditions . Optimizing stoichiometry and reaction time is critical to minimize byproducts like dibrominated species, which may require purification via column chromatography or recrystallization.

Q. How is crystallographic data for this compound typically obtained and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvents like acetone or chloroform. The SHELX suite (e.g., SHELXL for refinement) is widely used for structural determination due to its robustness in handling small-molecule datasets . For example, Liu et al. (2012) resolved the structure of a related brominated ketone using SHELXL, reporting bond lengths and angles with a mean (C–C) deviation of 0.008 Å .

Q. What spectroscopic techniques are employed for characterization?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methylthio groups at δ ~2.5 ppm for S–CH₃).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 379.89).

- IR : Strong carbonyl (C=O) stretches near 1700 cm⁻¹ and C–Br stretches at 500–600 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during refinement?

Twinning is addressed using SHELXL’s TWIN/BASF commands, while disorder is modeled by splitting atomic positions and refining occupancy ratios. For example, Fun et al. (2008) resolved rotational disorder in a brominated chalcone by applying a riding model for H atoms and refining anisotropic displacement parameters . High-resolution data (d-spacing < 0.8 Å) improves precision, and validation tools like PLATON ensure structural integrity .

Q. What mechanistic insights explain regioselectivity in the bromination step?

Bromination occurs preferentially at the α-carbon of the ketone due to electron-withdrawing effects of the carbonyl group, which stabilizes the transition state. Computational studies (e.g., DFT) can map charge distribution, showing higher electron density at the α-carbon. Experimental evidence from Liu et al. (2012) supports this, where bromination of 2-methyl-1-[4-(methylthio)phenyl]propan-1-one yielded a single α-brominated product .

Q. How do solvent polarity and temperature affect reaction yields in the synthesis?

Polar aprotic solvents (e.g., chloroform) enhance electrophilic bromination by stabilizing intermediates. Lower temperatures (0–5°C) reduce side reactions, as seen in Patil et al. (2007), where bromination at 0°C achieved >85% yield . A comparative study is shown below:

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Chloroform | 0 | 88 | <5% dibrominated |

| Acetic Acid | 25 | 72 | 15% dibrominated |

Q. What strategies mitigate degradation during storage of brominated ketones?

Storage at 0–6°C in amber vials under inert gas (N₂/Ar) prevents photolytic cleavage of C–Br bonds and hydrolysis. Thermo Scientific recommends desiccants to avoid moisture-induced degradation . Purity is monitored via HPLC, with degradation products (e.g., de-brominated ketones) quantified using UV detection at 254 nm.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations may arise from impurities or polymorphic forms. For example, 2-bromo-1-(4-chlorophenyl)ethan-1-one has reported mp ranges of 65–66°C (Kanto Reagents) vs. 45–46°C for similar derivatives . Cross-validation using DSC (differential scanning calorimetry) and SC-XRD can distinguish polymorphs. Consistent recrystallization solvents (e.g., acetone) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.